2,5-Diethyltetrahydrofuran

説明

Significance of Tetrahydrofuran (B95107) Derivatives in Contemporary Chemical Research

Tetrahydrofuran (THF), a heterocyclic organic compound, and its derivatives are fundamental scaffolds in a vast array of natural products and biologically active molecules. nih.govresearchgate.net These five-membered cyclic ethers are not merely solvents in organic synthesis but are integral components of molecules exhibiting diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.govresearchgate.netchemicalbook.com The inherent structural features of the tetrahydrofuran ring, such as its stereochemistry and ability to participate in various chemical transformations, make it a crucial building block in medicinal chemistry and materials science. ontosight.aieschemy.com Researchers continuously explore novel synthetic routes to access substituted tetrahydrofurans with high stereoselectivity, underscoring their importance in the development of new pharmaceuticals and advanced materials. nih.goveschemy.com

Overview of 2,5-Diethyltetrahydrofuran within Cyclic Ether Chemistry

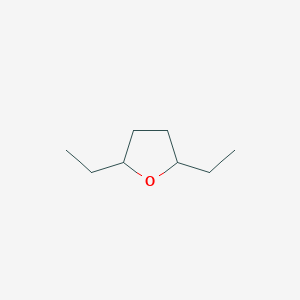

This compound is a specific derivative of tetrahydrofuran, characterized by the presence of ethyl groups at the 2 and 5 positions of the ring. ontosight.ai This substitution pattern introduces chirality at two centers, leading to the existence of stereoisomers (cis and trans), which can exhibit different properties and biological activities. thegoodscentscompany.com As a member of the cyclic ether family, this compound serves as a valuable model for studying the structure-property relationships within this class of compounds. Its applications range from being a component in flavor and fragrance compositions to its investigation as a potential biofuel additive. chemicalbook.comparchem.com The study of this compound contributes to a deeper understanding of how alkyl substitution influences the physical, chemical, and biological characteristics of the core tetrahydrofuran structure.

Structure

3D Structure

特性

IUPAC Name |

2,5-diethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-7-5-6-8(4-2)9-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWLEIXVUHRKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866039 | |

| Record name | Furan, 2,5-diethyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Powerful diffusive sweet-herbaceous carmellic aroma | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

116.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.827-0.833 | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41239-48-9 | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41239-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041239489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-diethyltetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-diethyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L4S1F79CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diethyltetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties

2,5-Diethyltetrahydrofuran is a colorless liquid with a molecular formula of C8H16O and a molecular weight of 128.21 g/mol . ontosight.ai Its physical and chemical characteristics are influenced by the two ethyl groups on the tetrahydrofuran (B95107) ring. ontosight.ai

| Property | Value | Source |

| Molecular Formula | C8H16O | ontosight.ai |

| Molecular Weight | 128.21 g/mol | ontosight.ai |

| Appearance | Colorless clear liquid | thegoodscentscompany.com |

| Boiling Point | 116.0 °C at 760.00 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.827 to 0.833 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.401 to 1.407 @ 20.00 °C | thegoodscentscompany.com |

| Flash Point | 102.00 °F (38.89 °C) | thegoodscentscompany.com |

| Vapor Pressure | 3.815 mmHg @ 25 °C (est.) | thegoodscentscompany.com |

| Solubility | Slightly soluble in water; soluble in alcohol and propylene (B89431) glycol. | thegoodscentscompany.comchemicalbook.com |

Synthesis and Formation

The synthesis of 2,5-disubstituted tetrahydrofurans, including 2,5-diethyltetrahydrofuran, can be achieved through various organic synthesis methodologies. A common approach involves the catalytic hydrogenation of the corresponding furan (B31954) derivative. For instance, the reduction of 2,5-diethylfuran (B173270) would yield this compound.

Another general strategy for forming the tetrahydrofuran (B95107) ring is through intramolecular cyclization reactions. nih.gov This can involve the cyclization of a diol or a halo-alcohol under appropriate reaction conditions. For example, a 3,6-octanediol could undergo acid-catalyzed dehydration to form this compound.

Furthermore, catalytic methods have been developed for the synthesis of 2,5-disubstituted tetrahydrofurans from more readily available starting materials. One such method involves the iridium-catalyzed alkylation of ketones with solketal, derived from glycerol, followed by reduction and cyclization steps to yield the desired tetrahydrofuran derivative. rsc.org While this specific example focuses on aryl-substituted tetrahydrofurans, similar principles can be applied to the synthesis of alkyl-substituted derivatives like this compound.

Stereoisomerism

Due to the presence of two chiral centers at the C2 and C5 positions, 2,5-diethyltetrahydrofuran exists as three stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer). The relative orientation of the two ethyl groups determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides).

cis-2,5-Diethyltetrahydrofuran: This is a meso compound, meaning it is superimposable on its mirror image and is therefore achiral.

trans-2,5-Diethyltetrahydrofuran: This exists as a pair of enantiomers, (2R,5R)-2,5-diethyltetrahydrofuran and (2S,5S)-2,5-diethyltetrahydrofuran.

The stereoisomeric composition of a sample of this compound can significantly influence its physical properties and biological activity. For instance, in the context of its use as a flavor or fragrance, different stereoisomers may possess distinct odors. It has been noted that commercial samples can be a mixture of these stereoisomers. thegoodscentscompany.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Structural Elucidation via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon-hydrogen framework of 2,5-diethyltetrahydrofuran. While specific spectral data including chemical shifts (δ) and coupling constants (J) are not widely published in publicly accessible databases, a theoretical analysis based on the known structure (C₈H₁₆O) allows for the prediction of the expected spectral features. nist.gov

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the ethyl substituents. The methine protons at the C2 and C5 positions would likely appear as complex multiplets due to coupling with the adjacent methylene (B1212753) protons of the ethyl groups and the protons on the C3 and C4 positions of the ring. The methylene protons of the ethyl groups would also present as multiplets, coupled to both the methine protons and the terminal methyl protons. The methyl protons would be expected to appear as triplets.

The ¹³C NMR spectrum would provide complementary information, with distinct signals anticipated for the four unique carbon environments: the methine carbons of the ring (C2 and C5), the methylene carbons of the ring (C3 and C4), the methylene carbons of the ethyl groups, and the terminal methyl carbons. The chemical shifts of these carbons would be indicative of their local electronic environment.

NOESY NMR for Spatial Proximity Analysis of Ethyl Groups

The Nuclear Overhauser Effect Spectrometry (NOESY) is a two-dimensional NMR technique crucial for determining the spatial proximity of atoms that are not directly bonded. In the context of this compound, which exists as cis and trans stereoisomers, a NOESY experiment would be instrumental in distinguishing between them. thegoodscentscompany.com

For the cis isomer, where both ethyl groups are on the same face of the tetrahydrofuran ring, cross-peaks in the NOESY spectrum would be expected between the protons of the two ethyl groups. Conversely, for the trans isomer, where the ethyl groups are on opposite faces, such cross-peaks would be absent or significantly weaker. Currently, specific NOESY data for this compound is not available in published literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for assessing the purity of volatile compounds like this compound and confirming their identity. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an electron ionization mass spectrum for this compound. nist.gov

Advanced Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) for Complex Mixture Analysis

For the analysis of this compound within complex matrices, such as in flavor and fragrance compositions or natural product extracts, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced resolution and sensitivity. This powerful technique employs two different GC columns in series, providing a much greater separation capacity than single-column GC.

The time-of-flight mass analyzer is particularly well-suited for GCxGC because of its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. While the application of GCxGC-TOF-MS has been demonstrated for the analysis of various furan (B31954) derivatives in complex samples, specific studies detailing its use for this compound have not been identified in the current body of scientific literature.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, including the absolute configuration of chiral molecules. For a molecule like this compound, which has two chiral centers and exists as enantiomeric pairs of cis and trans isomers, X-ray crystallography of a single crystal of one of the pure stereoisomers would unambiguously establish its relative and absolute stereochemistry.

However, this technique requires the compound to be a solid that can be grown into a high-quality single crystal. As this compound is a liquid at room temperature, obtaining a suitable crystal would necessitate derivatization to a solid or cryo-crystallography techniques. At present, there are no published reports of the X-ray crystal structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The most prominent absorption band for a cyclic ether like this compound is the strong C-O-C stretching vibration, which is typically observed in the 1150-1050 cm⁻¹ region. The asymmetric stretch usually appears at a higher frequency than the symmetric stretch. Additionally, the spectrum will be dominated by C-H stretching vibrations from the ethyl and tetrahydrofuran ring alkanes in the 3000-2850 cm⁻¹ region. C-H bending vibrations are expected in the 1470-1450 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkane) | Stretching | 2975 - 2850 | Strong |

| C-H (Alkane) | Bending | 1470 - 1450 | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 | Strong |

This table is illustrative and based on characteristic absorption frequencies for cyclic ethers and alkanes. Specific peak positions for this compound may vary.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures such as flavor and fragrance formulations or environmental samples. The choice of chromatographic method depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound. youtube.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by factors such as boiling point and polarity. researchgate.net

A typical GC analysis of this compound would involve injecting a solution of the sample into a heated inlet, which vaporizes the compound. The vapor is then swept by an inert carrier gas, such as helium or nitrogen, onto a capillary column. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5ms), would be suitable for separating this compound from other volatile components. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification. youtube.comoup.com

Table 2: Illustrative Gas Chromatography (GC) Method for Volatile Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C or Mass Spectrometer (MS) |

This table presents a general-purpose GC method suitable for volatile compounds like this compound. The actual parameters would require optimization for a specific application.

While GC is ideal for analyzing the volatile parent compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the degradation of this compound, which may result in the formation of less volatile, more polar products. dgaequipment.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. dgaequipment.com

For instance, oxidative or hydrolytic degradation of the tetrahydrofuran ring could lead to the formation of aldehydes, ketones, or alcohols. These degradation products are often more polar than the parent ether and can be effectively separated using reversed-phase HPLC. dss.go.thshimadzu.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, although many potential degradation products may have weak chromophores. In such cases, coupling the HPLC system to a mass spectrometer (LC-MS) would be necessary for sensitive and specific detection. researchgate.net

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method for Degradation Studies

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| 0-2 min: 95% A, 5% B | |

| 2-20 min: Gradient to 5% A, 95% B | |

| 20-25 min: 5% A, 95% B | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) with Mass Spectrometer (MS) |

This table outlines a general HPLC method for separating compounds of varying polarity, which would be suitable for monitoring the degradation of this compound. Method optimization is essential for specific degradation products.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and reaction dynamics of 2,5-diethyltetrahydrofuran. This quantum mechanical modeling method provides a balance between accuracy and computational cost, making it well-suited for studying molecules of this size.

Modeling of Regioselectivity and Stereoselectivity

The formation and reactions of this compound can lead to different regioisomers and stereoisomers. DFT modeling is a powerful tool for understanding and predicting these outcomes. By comparing the energies of the transition states leading to the various possible products, the regioselectivity and stereoselectivity of a reaction can be rationalized. For instance, in the formation of this compound from an asymmetric precursor, DFT can help determine which hydroxyl group is more likely to initiate the cyclization and whether the resulting ethyl groups will be in a cis or trans configuration. These predictions are based on a detailed analysis of steric and electronic effects within the transition state structures.

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of this compound is not static; the molecule can exist in various conformations due to the flexibility of the tetrahydrofuran (B95107) ring and the rotation of the ethyl substituents. Conformational analysis, coupled with energy minimization studies, aims to identify the most stable arrangements of the molecule.

The tetrahydrofuran ring can adopt several puckered conformations, such as the envelope and twist forms, to relieve ring strain. The presence of the two ethyl groups at the 2 and 5 positions introduces further conformational possibilities. Energy minimization calculations, often performed using DFT or other molecular mechanics methods, can determine the relative energies of these different conformers. These studies typically show that the lowest energy conformations are those that minimize steric hindrance between the ethyl groups. For the trans isomer, a conformation where both ethyl groups occupy pseudo-equatorial positions is generally favored. In contrast, the cis isomer must adopt a conformation that balances the steric strain of having one pseudo-axial and one pseudo-equatorial ethyl group.

Structure-Reactivity Relationships from Computational Models

Computational models provide a quantitative basis for understanding the relationship between the structure of this compound and its chemical reactivity. By analyzing the output of these models, such as the electron distribution and molecular orbitals, chemists can predict how the molecule will behave in a chemical reaction.

For example, the calculated electrostatic potential map of this compound can reveal the regions of the molecule that are electron-rich and therefore susceptible to attack by electrophiles. Conversely, electron-deficient regions can be identified as likely sites for nucleophilic attack. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to act as an electron donor or acceptor. These computational insights allow for the development of predictive models of reactivity, which can guide the design of new synthetic routes and catalysts.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for the interpretation of experimental spectra, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. By predicting spectroscopic parameters for a proposed structure, these can be compared with the experimental data to confirm or refute the structural assignment.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for its various isomers and conformers. The accuracy of these predictions is often high enough to distinguish between the cis and trans isomers and to help assign the complex splitting patterns observed in the experimental spectra. Similarly, the vibrational frequencies corresponding to the stretching and bending modes of the molecule can be calculated and compared with the peaks in an experimental IR spectrum. This comparison can aid in the identification of characteristic functional groups and provide further confirmation of the molecule's structure and stereochemistry.

Occurrence and Academic Research Applications

Identification in Natural Product Volatiles

2,5-Diethyltetrahydrofuran is a recognized constituent of the complex mixtures of volatile organic compounds (VOCs) that contribute to the characteristic aromas of various plants.

Scientific analyses of essential oils from several plant species have confirmed the presence of this compound. This compound has been identified in the essential oils of plants from the Lamiaceae family, including Mentha species, Elsholtzia ciliata, and Nepeta crispa. For instance, (-)-trans-2,5-Diethyltetrahydrofuran is known to be a constituent of the essential oil of Mentha species. nih.gov The compound has also been listed among the volatile components identified in Elsholtzia ciliata. cnrs.fr In studies of Nepeta crispa, this compound was detected as a minor component of its essential oil.

Below is a table summarizing the identification of this compound in the essential oils of the specified plants.

| Plant Species | Family | Finding |

| Mentha species | Lamiaceae | Identified as a constituent of the essential oil. nih.gov |

| Elsholtzia ciliata | Lamiaceae | Listed as a volatile component of the plant. cnrs.fr |

| Nepeta crispa | Lamiaceae | Detected as a minor component in the essential oil. |

This table is based on available research findings and may not be exhaustive.

Role as a Potential Biomarker in Food Science Research

The detection of specific volatile compounds in relation to diet is a growing area of research in food science, with implications for understanding metabolism and dietary intake.

This compound has been identified in herbs and spices, although it has not been quantified. foodb.ca This presence suggests that it could serve as a potential biomarker for the consumption of foods containing these ingredients. foodb.ca The analysis of volatile organic compounds in exhaled breath is a non-invasive method to assess dietary exposure, and the detection of compounds like this compound could correlate with the intake of specific food items.

Contribution to Polymer Chemistry and Material Science

The development of novel polymers from renewable resources is a key focus in modern material science. Furan (B31954) derivatives, in general, are considered valuable building blocks for new polymeric materials.

While related furan compounds such as 2,5-diformylfuran and 2,5-dimethyloltetrahydrofuran have been identified as potential monomers for the synthesis of new polymers, specific research detailing the role of this compound as a direct monomer or building block for novel engineering plastics and polymers is not extensively documented in the reviewed literature. cnrs.frgoogle.com The potential for furan-based compounds in polymer science is recognized, but the direct application of this compound in this context requires further investigation.

Impact on Mechanical Properties of Polymer Materials

Currently, there is a lack of specific research data detailing the direct impact of this compound on the mechanical properties of polymer materials. While the broader family of furan-based compounds is under investigation for the synthesis of new polymers with unique characteristics, the role of this compound as an additive or modifier for existing polymers to enhance mechanical properties such as tensile strength, elasticity, or impact resistance is not well-documented in the available scientific literature.

The field of polymer science is actively exploring bio-based chemicals to create more sustainable and high-performance materials. Research into related furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), has shown that the incorporation of the furan ring into the polymer backbone can influence the final mechanical and thermal properties of the resulting polyesters and other copolymers. mdpi.comncsu.edumdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov These studies, however, focus on synthesizing new polymers where the furan compound is a fundamental building block, rather than using a compound like this compound to modify an existing polymer matrix.

Further investigation would be necessary to determine if this compound, when blended with various polymers, can act as a plasticizer or reinforcing agent and what, if any, changes it imparts to the material's mechanical integrity. Such studies would need to generate empirical data through standardized mechanical testing methods.

Derivatives and Structure Activity Relationship Studies

Synthesis and Characterization of Substituted 2,5-Diethyltetrahydrofuran Analogues

The synthesis of substituted this compound analogues is part of a broader effort to create a variety of substituted tetrahydrofurans, which are recognized as crucial substructures in numerous biologically active molecules. nih.gov General strategies for synthesizing 2,5-disubstituted tetrahydrofurans often involve stereoselective methods to control the three-dimensional arrangement of the atoms, which is critical for biological activity.

One major approach is the stereoselective synthesis starting from acyclic precursors. For instance, methods have been developed that rely on the stereo- and regioselective opening of hydroxy epoxides using acid catalysis to form the tetrahydrofuran (B95107) ring. researchgate.net Another powerful technique is the palladium(0)-catalyzed intramolecular oxy- and aminoalkynylation of nonactivated olefins, which yields tetrahydrofuran heterocycles with high diastereoselectivity. researchgate.net Furthermore, the synthesis of optically active substituted tetrahydrofuran derivatives has been achieved using lipase-PS catalyzed enzymatic resolution as a key step. rsc.org These enzymatic methods are crucial for separating enantiomers, which can have vastly different biological effects. For example, both enantiomers of specific substituted tetrahydrofuran derivatives have been synthesized to serve as P2 ligands for a new family of potent HIV-1 protease inhibitors. rsc.org

The characterization of these analogues involves a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure and stereochemistry of the synthesized compounds. High-resolution mass spectrometry confirms the molecular formula, and X-ray crystallography provides definitive information about the three-dimensional structure of the molecules in the solid state, which is particularly valuable for understanding interactions with biological targets like enzymes. rsc.orgnih.gov

Table 1: Synthetic Methods for Substituted Tetrahydrofuran Analogues

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Enzymatic Resolution | Use of enzymes, such as lipase-PS, to separate enantiomers of precursor molecules. | Produces optically active compounds. | rsc.org |

| Hydroxy Epoxide Opening | Acid-catalyzed, stereo- and regioselective ring-opening of hydroxy epoxides to form the tetrahydrofuran ring. | Provides a predictable route to tetrahydrofurans and tetrahydropyrans. | researchgate.net |

| Palladium-Catalyzed Cyclization | Intramolecular oxy- and aminoalkynylation of nonactivated olefins using a Pd(0) catalyst. | High diastereoselectivity; provides access to key building blocks for natural products. | researchgate.net |

| nih.govnih.gov-Sigmatropic Rearrangement | Used as a key step in the synthesis of optically active bis-tetrahydrofuran (bis-THF) ligands. | Allows for the convenient synthesis of various substituted bis-THF derivatives. | nih.gov |

Functionalization of the Tetrahydrofuran Ring

Functionalization of the tetrahydrofuran ring is a key strategy for modulating the properties of the parent compound. This involves introducing various chemical groups onto the ring to enhance interactions with biological targets or to alter physical properties like solubility. For instance, in the context of HIV-1 protease inhibitors, substituted bis-THF ligands have been designed with specific functional groups to improve their binding affinity. nih.gov

A common approach involves the O-alkylation of hydroxylated tetrahydrofuran precursors. For example, the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) or cesium hydroxide (B78521) (CsOH·H₂O) with activated molecular sieves has been effective for O-alkylation, affording desired products in high yields. nih.gov These reactions allow for the attachment of various side chains, which can then interact with specific pockets of a target enzyme. The synthesis of C4-substituted bis-THF ligands has been a particular focus, aiming to enhance ligand-binding site interactions within the HIV-1 protease active site. nih.gov

Another significant functionalization strategy is the Pd(0)-catalyzed oxy- and aminoalkynylation of olefins, which not only forms the tetrahydrofuran ring but also introduces an alkyne group. This acetylene (B1199291) functionality is highly versatile and can be further elaborated to introduce a wide range of other chemical moieties. researchgate.net

Exploration of Thiol Derivatives and Other Functionalized Compounds

The exploration of thiol derivatives of tetrahydrofurans has been driven by the unique properties of sulfur-containing compounds in flavor chemistry and medicinal applications. A U.S. Patent lists this compound-3-thiol as a member of a class of furan (B31954) and tetrahydrofuran thiols. The general synthesis described for a related compound, 2-methyl-3-furanthiol, involves several steps. It begins with the sulfonation of a furoic acid derivative using fuming sulfuric acid. The resulting sulfo furoic acid is then converted to its sulfonyl chloride. This intermediate is subsequently reduced, for example with lithium aluminum hydride, to yield the corresponding thiol. google.com The thiol can then be oxidized under mild conditions, such as bubbling air through a solution, to form the corresponding disulfide, bis(2-methyl-3-furyl)disulfide. google.com While the patent focuses on the preparation of a methyl-substituted furan thiol, the inclusion of this compound-3-thiol in its list of compounds suggests that similar synthetic routes could be applicable for its preparation.

Investigations of Intrinsic Biological Activity (e.g., Antioxidant and Antimicrobial Properties)

Substituted tetrahydrofurans are integral components of a wide array of natural products that exhibit a diverse range of biological activities, including antitumor, antimalarial, and antimicrobial effects. nih.gov This has spurred significant research into the intrinsic biological potential of synthetic tetrahydrofuran analogues.

A major area of investigation has been in the development of antiviral agents. Specifically, substituted tetrahydrofuran derivatives have been strategically designed and synthesized to act as potent inhibitors of the HIV-1 protease enzyme. rsc.org These compounds are crafted to fit precisely into the enzyme's active site, promoting hydrogen bonding and van der Waals interactions with the backbone atoms. Some of these inhibitors have demonstrated exceptionally high potency, with Ki values in the picomolar range and IC50 values in the low nanomolar range, indicating very effective inhibition of the enzyme. nih.gov

While specific studies on the antioxidant or broad-spectrum antimicrobial properties of this compound itself are not prominent in the reviewed literature, the general class of substituted tetrahydrofurans is known to be biologically active. The potent activity of its analogues as HIV-1 protease inhibitors underscores the significant intrinsic biological relevance of the 2,5-disubstituted tetrahydrofuran scaffold in medicinal chemistry. rsc.orgnih.gov

Table 2: Investigated Biological Activities of Substituted Tetrahydrofuran Analogues

| Activity Type | Target | Description of Findings | Reference(s) |

|---|---|---|---|

| Antiviral | HIV-1 Protease | Substituted tetrahydrofuran and bis-tetrahydrofuran derivatives designed as P2 ligands show potent inhibitory activity. | rsc.orgnih.gov |

| General Biological Activity | Various | Substituted tetrahydrofurans are core structures in natural products with antitumor, antimalarial, and antimicrobial properties. | nih.gov |

Future Research Directions and Open Questions in 2,5 Diethyltetrahydrofuran Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign methods for synthesizing 2,5-diethyltetrahydrofuran and its derivatives is a critical area of future research. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future innovations will likely focus on the following areas:

Bio-based Feedstocks: A primary goal is the development of catalytic systems that can efficiently convert biomass-derived platform molecules, such as carbohydrates, into this compound. This approach aligns with the principles of a circular economy by utilizing renewable resources. Research into one-pot reactions that directly transform fructose (B13574) or other carbohydrates into 2,5-disubstituted tetrahydrofurans, potentially avoiding the isolation of intermediates like 5-hydroxymethylfurfural, is a promising avenue. google.com

Heterogeneous Catalysis: The use of solid acid and hydrophobic hydrogenation catalysts presents an opportunity to simplify purification processes and enhance catalyst recyclability. google.com Investigating the synergy between different catalytic components in a two-phase system (water/oil) could lead to higher yields and selectivities. google.com

Alternative Solvents: Exploring the use of green solvents, such as supercritical fluids or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis. researchgate.net These solvents offer advantages in terms of recyclability and can sometimes enhance reaction rates and selectivities.

Table 1: Comparison of Catalytic Systems for Green Synthesis

| Catalyst Type | Feedstock | Potential Advantages | Research Focus |

|---|---|---|---|

| Solid Acid & Hydrogenation Catalysts | Carbohydrates (e.g., Fructose) | Catalyst recyclability, simplified purification, one-pot synthesis. google.com | Optimizing catalyst properties and reaction conditions for direct conversion. google.com |

| Deep Eutectic Solvents | Biomass-derived carbohydrates | Environmentally benign, potential for high yields of intermediates. researchgate.net | Application to the direct synthesis of this compound and its derivatives. |

Advanced Spectroscopic Techniques for Isomeric Distinction and Quantification

This compound exists as a mixture of cis and trans stereoisomers. thegoodscentscompany.com The precise ratio of these isomers can significantly influence the physical and chemical properties of the compound and its subsequent applications. Future research will necessitate the application and development of advanced spectroscopic techniques for accurate isomeric distinction and quantification.

High-Resolution NMR Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, will be crucial for the unambiguous assignment of cis and trans isomers.

Chiral Chromatography: The development of robust chiral stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC) will enable the baseline separation and accurate quantification of the enantiomers of the trans isomer and the meso cis form.

Vibrational Spectroscopy: Techniques like infrared (IR) and Raman spectroscopy, coupled with computational modeling (Density Functional Theory - DFT), can provide detailed structural information and help differentiate between isomers based on their unique vibrational fingerprints.

Table 2: Spectroscopic Techniques for Isomer Analysis

| Technique | Application | Key Information Provided |

|---|---|---|

| High-Resolution NMR | Isomer identification and structural elucidation. | Connectivity, spatial proximity of atoms, stereochemistry. |

| Chiral Chromatography | Separation and quantification of stereoisomers. thegoodscentscompany.com | Isomeric and enantiomeric purity. |

| IR and Raman Spectroscopy | Isomer differentiation and structural analysis. | Vibrational modes characteristic of each isomer. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and designing novel synthetic pathways. Future research should focus on:

Computational Modeling: DFT and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and activation energies. This can help in predicting the stereochemical outcome of reactions and in designing more efficient catalysts.

Kinetic Studies: Detailed kinetic investigations of the formation and reactions of this compound will help in elucidating the rate-determining steps and the influence of various reaction parameters. For instance, studying the kinetics of furan (B31954) oxidation can provide crucial data for understanding atmospheric chemistry. rsc.org

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR and in-situ NMR, will allow for the real-time monitoring of reaction intermediates and byproducts, providing a more complete picture of the reaction mechanism.

Exploration of Novel Derivatives for Specific Chemical Applications

The versatility of the tetrahydrofuran (B95107) ring system suggests that novel derivatives of this compound could find applications in various fields. ontosight.ai Future research in this area will involve:

Synthesis of Functionalized Derivatives: Introducing functional groups, such as hydroxyl, amino, or carboxylic acid moieties, onto the tetrahydrofuran ring or the ethyl side chains can lead to the creation of new building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Polymer Chemistry: 2,5-Disubstituted tetrahydrofurans can serve as monomers for the synthesis of novel polymers with unique thermal and mechanical properties. Research into the ring-opening polymerization of this compound and its derivatives could lead to the development of new biodegradable or specialty polymers.

Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis, potentially leading to the development of highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Table 3: Potential Applications of Novel this compound Derivatives

| Derivative Class | Potential Application Area | Rationale |

|---|---|---|

| Functionalized Derivatives | Pharmaceuticals, Agrochemicals | Introduction of functional groups for biological activity. nih.gov |

| Polymeric Derivatives | Specialty Polymers, Biodegradable Materials | Use as monomers in ring-opening polymerization. |

Q & A

Q. What are the established synthetic pathways for 2,5-diethyltetrahydrofuran, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

Methodological Answer: Synthesis of this compound typically involves acid-catalyzed cyclization of diols or hydrogenation of substituted furans. For example, Saalfrank et al. (1996) describe hydrogenation protocols for tetrahydrofuran derivatives using palladium catalysts under controlled pressure . Key parameters include:

- Catalyst selection : Noble metals (Pd, Pt) vs. Raney nickel for regioselectivity.

- Temperature : Elevated temperatures (>80°C) may lead to side reactions like ring-opening.

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates, improving cyclization efficiency.

Characterization via GC-MS (purity) and NMR (structural confirmation) is critical. A comparative table of synthetic routes is provided below:

| Method | Catalyst | Yield (%) | Purity (GC-MS) | Reference |

|---|---|---|---|---|

| Hydrogenation of diethylfuran | Pd/C | 78 | >95% | |

| Acid-catalyzed cyclization | H₂SO₄ | 65 | 88% |

Q. How is the stereochemical configuration of this compound determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. For example, Seidel et al. (2018) resolved the crystal structure of a related hexasubstituted dihydrofuran, highlighting C–H⋯H interactions and Br⋯Br contacts that stabilize specific conformations . For liquid-phase analysis, NOESY NMR can identify spatial proximity of ethyl groups, while polarimetry quantifies enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. How do steric effects from ethyl substituents influence the ring conformation and reactivity of this compound in catalytic transformations?

Methodological Answer: Ethyl groups introduce steric hindrance, favoring boat conformations over planar ring structures, as observed in X-ray studies of analogous compounds (e.g., bond angles of 120.5° in substituted dihydrofurans) . This distortion affects reactivity:

- Hydrogenation : Steric shielding reduces accessibility to metal catalysts, lowering reaction rates.

- Oxidation : Ethyl groups stabilize radical intermediates, altering product distributions (e.g., ketone vs. epoxide formation).

Computational studies (DFT) can model transition states to predict regioselectivity, as demonstrated in Parsons et al. (2013) .

Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., "slightly soluble in chloroform" vs. "immiscible") may arise from impurities or measurement conditions. A systematic approach includes:

Standardized protocols : Use USP/Ph.Eur. methods for solubility testing.

Accelerated stability studies : Monitor degradation (e.g., peroxide formation) via HPLC-UV under varying pH/temperature .

Interlaboratory validation : Compare results across labs using identical batches (e.g., CAS 41239-48-9 from certified suppliers) .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

Methodological Answer: QSAR models correlate molecular descriptors (e.g., logP = 2.37 ) with biodegradability and ecotoxicity. Key steps:

Descriptor calculation : Use software like COSMOtherm to estimate partition coefficients.

Toxicity prediction : Apply ECOSAR to classify acute aquatic toxicity (e.g., LC50 for fish) .

Experimental validation : Compare predictions with microcosm studies assessing microbial degradation rates .

Q. What role does this compound play in fragrance chemistry, and how is its odor profile quantified?

Methodological Answer: As a FEMA 3743-approved flavorant, its "herbal, minty" odor is linked to volatile organic compound (VOC) profiles. Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。